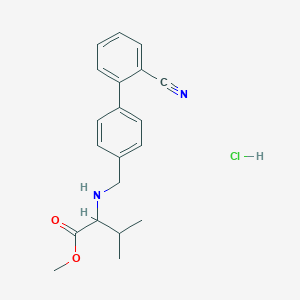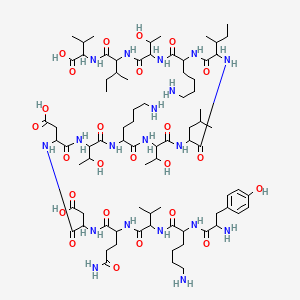
Tyr-Leptin (26-39) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-Leptin (26-39) (human) is a peptide fragment derived from the hormone leptin, which is secreted by adipocytes (fat cells). Leptin plays a crucial role in regulating energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes. The specific fragment Tyr-Leptin (26-39) consists of the amino acid sequence Tyr-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyr-Leptin (26-39) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Tyr-Leptin (26-39) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Tyr-Leptin (26-39) (human) can undergo various chemical reactions, including:
Oxidation: This can occur at the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
Scientific Research Applications
Tyr-Leptin (26-39) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in energy balance and appetite regulation.
Medicine: Explored for potential therapeutic applications in obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Tyr-Leptin (26-39) (human) exerts its effects by binding to leptin receptors, which are part of the cytokine receptor family. This binding activates several signaling pathways, including the JAK-STAT pathway, which is crucial for the regulation of energy balance and metabolism. The peptide fragment specifically interacts with the extracellular domain of the leptin receptor, influencing downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Leptin (full-length): The complete hormone with broader biological activity.
Leptin (22-56): Another fragment with different biological properties.
Leptin (116-130): A fragment involved in different signaling pathways
Uniqueness
Tyr-Leptin (26-39) (human) is unique due to its specific sequence and the particular biological activities it mediates. Unlike the full-length leptin, this fragment can be used to study specific aspects of leptin signaling without the broader effects of the entire hormone .
Properties
Molecular Formula |
C80H137N19O25 |
|---|---|
Molecular Weight |
1765.1 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C80H137N19O25/c1-14-41(9)61(75(118)87-50(23-17-20-32-82)69(112)98-65(45(13)102)79(122)96-62(42(10)15-2)76(119)94-60(40(7)8)80(123)124)95-72(115)53(34-38(3)4)92-78(121)64(44(12)101)97-70(113)51(24-18-21-33-83)88-77(120)63(43(11)100)99-73(116)55(37-58(107)108)91-71(114)54(36-57(105)106)90-67(110)52(29-30-56(85)104)89-74(117)59(39(5)6)93-68(111)49(22-16-19-31-81)86-66(109)48(84)35-46-25-27-47(103)28-26-46/h25-28,38-45,48-55,59-65,100-103H,14-24,29-37,81-84H2,1-13H3,(H2,85,104)(H,86,109)(H,87,118)(H,88,120)(H,89,117)(H,90,110)(H,91,114)(H,92,121)(H,93,111)(H,94,119)(H,95,115)(H,96,122)(H,97,113)(H,98,112)(H,99,116)(H,105,106)(H,107,108)(H,123,124) |
InChI Key |
JTAITXGNAVUJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)

![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)
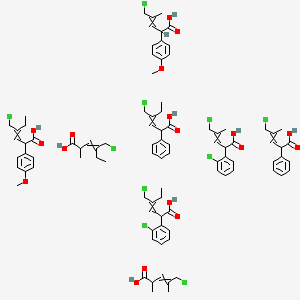
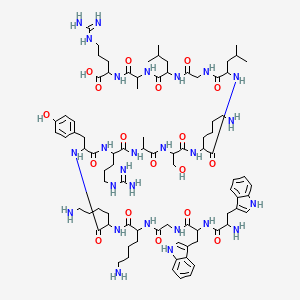
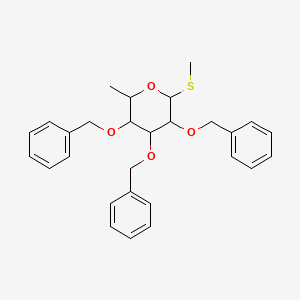
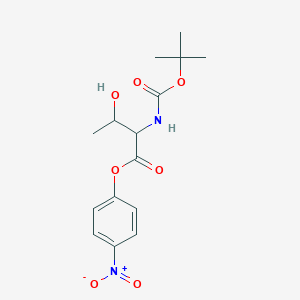
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)
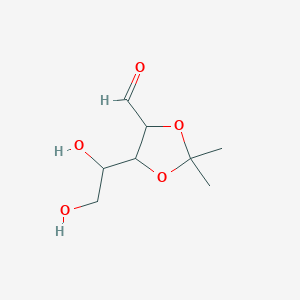
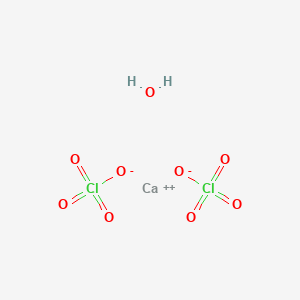
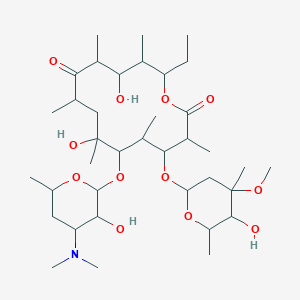
![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
